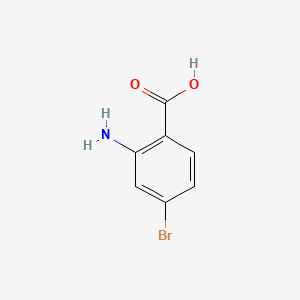

2-Amino-4-bromobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNICQAVXPXQAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174855 | |

| Record name | 2-Amino-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20776-50-5 | |

| Record name | 2-Amino-4-bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20776-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-bromobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020776505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-BROMOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ79Y7SDK5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-Amino-4-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobenzoic acid, a substituted anthranilic acid, is a pivotal building block in the landscape of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring an amino group, a carboxylic acid, and a bromine atom on a benzene (B151609) ring, offers a versatile platform for the development of a wide array of complex molecules. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.[1][2]

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to light yellow powder.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [3] |

| Molecular Weight | 216.03 g/mol | [3] |

| CAS Number | 20776-50-5 | [3] |

| Melting Point | 230-234 °C | [3] |

| Boiling Point (Predicted) | 352.4 ± 32.0 °C | [1] |

| Density (Predicted) | 1.793 ± 0.06 g/cm³ | [1] |

| Water Solubility | Slightly soluble | [4] |

| pKa (Predicted) | 4.71 ± 0.10 | |

| LogP | 1.74 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed peak assignments for this compound are not readily available in the searched literature, spectra for aminobenzoic acids are well-documented.[6][7] For 2-aminobenzoic acid, characteristic chemical shifts are observed for the aromatic protons and the protons of the amino and carboxylic acid groups. The presence of the bromine atom in the 4-position will influence the chemical shifts of the aromatic protons due to its electronic effects.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Expected vibrational modes include N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, and C-Br stretching. For the related compound 2-amino-5-bromobenzoic acid, characteristic IR bands have been reported.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly available. However, methods for structurally similar compounds provide a strong foundation for its preparation and purification.

Synthesis of Brominated Aminobenzoic Acids (General Procedure)

A common method for the synthesis of brominated aminobenzoic acids involves the direct bromination of an aminobenzoic acid precursor. The following is a representative protocol for the bromination of an aminobenzoic acid derivative, which can be adapted for the synthesis of this compound.

Materials:

-

m-Aminobenzoic acid

-

Concentrated Hydrochloric Acid

-

Bromine

-

Water

-

Ice

Procedure:

-

A reaction flask is charged with m-aminobenzoic acid, concentrated hydrochloric acid, and water.

-

The flask is cooled in an ice bath, and the stirrer is started.

-

Bromine is placed in a separate vaporization flask and gently heated.

-

Bromine vapor is drawn through the reaction mixture.

-

Stirring and cooling are continued throughout the reaction, during which the product precipitates.

-

The bromination is complete when the slurry assumes a distinct yellow color (approximately 3 hours).

-

The solid product is separated by filtration and washed thoroughly with water to remove excess bromine and acids.[9]

Caption: General workflow for the synthesis of brominated aminobenzoic acid.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification. For aminobenzoic acids, a mixture of ethanol (B145695) and water is often effective.[10]

Materials:

-

Crude this compound

-

Ethanol

-

Water

-

Activated Carbon (optional)

Procedure:

-

Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol).

-

If the solution is colored, add a small amount of activated carbon and heat briefly.

-

Perform a hot gravity filtration to remove insoluble impurities and activated carbon.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum.[10]

Caption: Workflow for the purification of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase method is typically employed.

Chromatographic Conditions (General):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). For mass spectrometry detection, a volatile buffer like formic acid is used.[11]

-

Detection: UV detection at an appropriate wavelength.

A gradient elution may be necessary to separate the target compound from its impurities effectively.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[2] Its derivatives have been investigated for a range of therapeutic applications. While specific signaling pathways directly involving this compound are not well-documented, its role as a scaffold in medicinal chemistry is significant. For instance, derivatives of aminobenzoic acids are known to exhibit antimicrobial and cytotoxic activities.[12]

The general workflow for utilizing such a building block in drug discovery is outlined below.

Caption: General workflow of drug discovery utilizing this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed.[13] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. This technical guide has summarized its core physicochemical properties, provided an overview of relevant analytical and purification techniques, and highlighted its role in the development of new chemical entities. The provided experimental frameworks, although general, offer a solid starting point for researchers working with this compound. Further investigation into its specific biological mechanisms of action will undoubtedly unveil new opportunities for its application in medicinal chemistry.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. rsc.org [rsc.org]

- 7. This compound(20776-50-5) 1H NMR [m.chemicalbook.com]

- 8. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. This compound | C7H6BrNO2 | CID 88691 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical characteristics of 2-Amino-4-bromobenzoic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-4-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 20776-50-5), also known as 4-bromoanthranilic acid, is a substituted aromatic carboxylic acid.[1][2] Its molecular structure, featuring amino, bromo, and carboxylic acid functional groups, makes it a versatile and crucial intermediate in organic synthesis.[1][3] This compound serves as a fundamental building block in the development of a wide array of high-value chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, and dyestuffs.[1][3][4] Understanding its physicochemical properties is paramount for its effective utilization in research and development, process optimization, and quality control. This technical guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows to illustrate its synthetic utility.

Physicochemical Characteristics

The physical and chemical properties of this compound define its behavior in various chemical and biological systems. These characteristics are essential for designing synthetic routes, developing formulations, and ensuring handling safety.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆BrNO₂ | [1][4][5] |

| Molecular Weight | 216.03 g/mol | [5][6] |

| Melting Point | 230-234 °C | [1][5][7] |

| Boiling Point (Predicted) | 352.4 ± 32.0 °C at 760 mmHg | [1][5][7] |

| Density (Predicted) | 1.8 ± 0.1 g/cm³ | [1][5] |

| pKa (Predicted) | 4.71 ± 0.10 | [7] |

| Appearance | White to orange to green powder or crystals | [7] |

| Water Solubility | Slightly soluble | [4][7][8][9] |

| LogP (Predicted) | 2.57 | [5] |

| Flash Point (Predicted) | 166.9 ± 25.1 °C | [1][5] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and meticulously executed experimental protocols. This section details the methodologies for measuring key parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[10][11] For a pure crystalline solid, it is typically a sharp, well-defined temperature range.[10][11]

Principle: A small, powdered sample of the solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (slumping or appearance of liquid) to the complete liquefaction of the sample is recorded as the melting point range.[10][11]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. Place a small amount on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle.[12]

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[11] Repeat until the sample height in the tube is 2-3 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[11]

-

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to find an approximate melting range.[13] This saves time during the precise measurement.

-

Precise Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Set the heating rate to a slow value, typically 1-2 °C per minute, when the temperature is within 10-15 °C of the expected melting point.[10][11]

-

Observation and Recording: Carefully observe the sample through the viewing lens. Record the temperature (T₁) at which the first liquid droplet appears. Continue heating and record the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.[10]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent system.[14]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period until the solution reaches equilibrium (i.e., it is saturated). After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique.[14]

Apparatus:

-

Glass vials or flasks with screw caps

-

Orbital shaker or agitator in a temperature-controlled environment

-

Centrifuge or filtration system (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-determined volume of the chosen solvent (e.g., water, buffer, ethanol) in a glass vial. The excess solid ensures that saturation will be achieved.

-

Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a sufficient time to reach equilibrium. This typically requires 24 to 72 hours, which should be confirmed experimentally.[15]

-

Phase Separation: After equilibration, remove the vial and allow it to stand to let the excess solid settle. Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the solid.

-

Filtration: Draw the supernatant using a syringe and pass it through a chemically inert filter (e.g., 0.22 µm PTFE or PVDF) that does not adsorb the compound.[14]

-

-

Sample Analysis: Carefully take a precise aliquot of the clear, saturated solution. Dilute it with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Measure the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at its λmax or HPLC with a standard curve).

-

Calculation: Calculate the original solubility by accounting for the dilution factor. The experiment should be repeated to ensure reproducibility.

Role in Organic Synthesis

This compound is not typically studied for its direct biological signaling pathways but is highly valued as a synthetic intermediate. Its structure provides three reactive sites: the amino group, the carboxylic acid, and the bromine atom on the aromatic ring. This trifunctionality allows for a diverse range of chemical transformations.

Key Reactions:

-

Amino Group: Can undergo diazotization, acylation, or act as a nucleophile.

-

Carboxylic Acid Group: Can be converted to esters, amides, acid chlorides, or reduced to an alcohol.

-

Bromo Group: Can participate in cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic aromatic substitution.

This versatility makes it a key precursor for synthesizing more complex molecules, particularly heterocyclic systems used in pharmaceuticals and other fine chemicals.[1][6]

References

- 1. innospk.com [innospk.com]

- 2. This compound | C7H6BrNO2 | CID 88691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound | CAS#:20776-50-5 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound CAS#: 20776-50-5 [m.chemicalbook.com]

- 8. believechemical.com [believechemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. ursinus.edu [ursinus.edu]

- 12. westlab.com [westlab.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Profile of 2-Amino-4-bromobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-4-bromobenzoic acid (CAS No: 20776-50-5), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.8 | d | ~8.0 | H-6 |

| ~7.0 | d | ~1.5 | H-3 |

| ~6.8 | dd | ~8.0, ~1.5 | H-5 |

| ~5.9 | br s | - | -NH₂ |

| ~11.0 - 13.0 | br s | - | -COOH |

Note: Data extracted from an available spectrum. The broad signals for the amine and carboxylic acid protons are typical and their chemical shifts can vary with solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~150 | C-2 (C-NH₂) |

| ~138 | C-6 |

| ~122 | C-4 (C-Br) |

| ~120 | C-5 |

| ~118 | C-3 |

| ~110 | C-1 |

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (Carboxylic Acid), N-H stretch (Amine) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 1680 - 1660 | Strong | C=O stretch (Carboxylic Acid) |

| 1620 - 1580 | Medium to Strong | N-H bend (Amine), C=C stretch (Aromatic) |

| 1450 - 1400 | Medium | C=C stretch (Aromatic) |

| 1300 - 1200 | Strong | C-O stretch (Carboxylic Acid) |

| ~1150 | Medium | C-N stretch |

| 850 - 800 | Strong | C-H out-of-plane bend (Aromatic) |

| ~700 | Medium to Strong | C-Br stretch |

Note: The assignments are based on typical vibrational frequencies for the functional groups present and data from closely related isomers.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Abundance | Assignment |

| 215/217 | High | [M]⁺ (Molecular Ion) |

| 198/200 | Medium | [M-OH]⁺ |

| 170/172 | Medium | [M-COOH]⁺ |

| 136 | Low | [M-Br]⁺ |

| 91 | Medium | [C₆H₅N]⁺ |

Note: The predicted fragmentation pattern is based on the structure of this compound and established fragmentation pathways for aromatic carboxylic acids and halogenated compounds. The M/M+2 pattern is characteristic of the presence of a bromine atom.

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the resulting fine powder into a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of an empty sample holder to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). Electron Spray Ionization (ESI) is a common ionization technique for this type of molecule.

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

If using LC-MS, ensure the solvent is compatible with the mobile phase.

Data Acquisition (LC-MS with ESI):

-

Inject the sample solution into the LC system.

-

Separate the analyte using an appropriate column and mobile phase gradient.

-

Introduce the eluent into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant m/z range (e.g., 50-500 amu).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the predicted fragmentation pathway.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Crystal structure analysis of 2-Amino-4-bromobenzoic acid derivatives

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Amino-4-bromobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystallization, and crystal structure analysis of this compound and its derivatives. These compounds are pivotal intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1][2][3] Understanding their three-dimensional structure through crystallographic analysis is crucial for rational drug design and the development of novel therapeutic agents.

Synthesis and Crystallization of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various organic reactions. The functional groups present—an amino group, a carboxylic acid, and a bromine atom—offer multiple sites for chemical modification.[4]

Experimental Protocol: Synthesis of 2-amino-2-oxoethyl 4-bromobenzoate (B14158574)

A representative synthetic protocol for a derivative involves the reaction of a 4-substituted sodium benzoate (B1203000) with chloroacetic acid amide.[5]

-

Reaction Setup : To a 25 mL round-bottom flask, add 1.2 mmol of the sodium salt of p-bromobenzoic acid and 6 mL of dimethylformamide (DMF).[5]

-

Heating and Addition : Heat the mixture for 10 minutes to partially dissolve the salt. Then, add 1 mmol of chloroacetamide.[5]

-

Reflux : Equip the flask with a reflux condenser and a mechanical stirrer. Heat the reaction mixture in a sand bath with stirring at 426 K for 6 hours.[5]

-

Solvent Removal : After the reaction is complete, remove the DMF in vacuo (15 mm Hg) at 328 K to yield the product.[5] The yield for 2-amino-2-oxoethyl 4-bromobenzoate is reported to be 86%.[5]

Caption: Workflow for the synthesis of 2-amino-2-oxoethyl 4-bromobenzoate.

Experimental Protocol: Crystallization

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation.[5]

-

Dissolution : Dissolve the synthesized compound in a suitable solvent, such as ethanol.[5]

-

Evaporation : Allow the solvent to evaporate slowly at room temperature.[5]

-

Crystal Formation : Colorless crystals suitable for X-ray diffraction analysis will form over time.[5]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction. This technique provides precise information about the atomic arrangement within the crystal lattice.

Experimental Protocol: X-ray Diffraction Data Collection and Structure Refinement

A general workflow for X-ray diffraction is as follows:

-

Crystal Mounting : A suitable single crystal is carefully selected and mounted on a goniometer head.[6]

-

Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal rotates.[6]

-

Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and the space group. The crystal structure is then solved using direct or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[6]

Caption: General workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data of this compound Derivatives

The following table summarizes the crystallographic data for a positional isomer, 2-Amino-3-bromobenzoic acid, and a derivative of 4-bromobenzoic acid, 2-amino-2-oxoethyl 4-bromobenzoate. This data is essential for understanding the solid-state conformation and packing of these molecules.

| Parameter | 2-Amino-3-bromobenzoic acid[7] | 2-amino-2-oxoethyl 4-bromobenzoate (Molecule A)[5] | 2-amino-2-oxoethyl 4-bromobenzoate (Molecule B)[5] |

| Molecular Formula | C₇H₆BrNO₂ | C₉H₈BrNO₃ | C₉H₈BrNO₃ |

| Crystal System | Monoclinic | Triclinic | Triclinic |

| Space Group | P12₁/n1 | P-1 | P-1 |

| a (Å) | 12.0600(6) | 7.593(2) | 7.593(2) |

| b (Å) | 3.9089(2) | 9.079(3) | 9.079(3) |

| c (Å) | 15.9816(7) | 15.658(5) | 15.658(5) |

| α (°) | 90 | 92.49(3) | 92.49(3) |

| β (°) | 90.836(4) | 102.04(3) | 102.04(3) |

| γ (°) | 90 | 97.58(3) | 97.58(3) |

| Volume (ų) | 753.3 | 1039.3(6) | 1039.3(6) |

| Z | 4 | 4 | 4 |

| Temperature (K) | 173 | 293 | 293 |

Structural Commentary

The crystal structures of benzoic acid derivatives are often characterized by the formation of hydrogen-bonded dimers. In the case of 2-amino-2-oxoethyl 4-bromobenzoate, the structure contains two independent molecules in the asymmetric unit.[5] Both molecules feature planar benzoate and amide units.[5] However, the dihedral angle between these planes differs, being 82.5(4)° in one molecule and 75.9(3)° in the other, due to different torsion angles around the bridging methylene (B1212753) group.[5] The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds.[5]

For 2-bromobenzoic acid, a related compound, molecules are linked by pairs of O—H⋯O hydrogen bonds, forming inversion dimers with a classic R²₂(8) ring motif.[8]

Biological Significance and Potential Signaling Pathways

Derivatives of aminobenzoic acids are known for a wide range of biological activities, including antifungal, antibacterial, and antioxidant properties.[9] They are also investigated as cholinesterase inhibitors for potential use in treating Alzheimer's disease.[9]

Furthermore, this compound serves as a key intermediate in the synthesis of more complex molecules for drug development, such as quinazoline (B50416) compounds which have been studied for their anticancer properties.[10] The anticancer activity of such compounds can be attributed to their ability to modulate critical signaling pathways involved in cell proliferation and survival. While the specific pathways for this compound derivatives are not extensively detailed, related compounds are known to influence pathways such as the IL-6/STAT3 and TNF-α/NF-κB signaling cascades, which are crucial in inflammation and cancer.[6]

Caption: Potential modulation of cancer-related signaling pathways by derivatives.

Conclusion

The analysis of the crystal structure of this compound and its derivatives provides invaluable insights into their molecular conformation, intermolecular interactions, and solid-state packing. This knowledge is fundamental for understanding their physicochemical properties and biological activities. The detailed experimental protocols for synthesis and crystallographic analysis outlined in this guide serve as a practical resource for researchers in medicinal chemistry and materials science, aiding in the development of novel compounds with tailored properties.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Solubility Profile of 2-Amino-4-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-4-bromobenzoic acid. Due to the limited availability of direct quantitative solubility data for this compound in publicly accessible literature, this document furnishes qualitative solubility information, presents quantitative solubility data for structurally analogous compounds to offer a comparative perspective, and details robust experimental protocols for the precise determination of its solubility in various solvents. This guide is intended to be a valuable resource for laboratory researchers and professionals engaged in drug development and chemical synthesis.

Introduction

This compound, also known as 4-bromoanthranilic acid, is a substituted aromatic carboxylic acid with potential applications in pharmaceutical synthesis and as an intermediate in the production of various organic compounds. A thorough understanding of its solubility in different solvents is crucial for process development, formulation design, and ensuring optimal reaction conditions. This guide outlines the known solubility characteristics of this compound and provides detailed methodologies for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 230-234 °C |

| pKa | Not experimentally determined; predicted values may vary. |

Solubility Profile of this compound

3.1. Qualitative Solubility

Qualitative assessments indicate that this compound is slightly soluble in water and soluble in most common organic solvents. The presence of both a polar amino group and a carboxylic acid group, along with a nonpolar brominated benzene (B151609) ring, suggests a solubility profile that will be significantly influenced by the polarity of the solvent.

3.2. Quantitative Solubility Data for Structurally Similar Compounds

In the absence of specific quantitative data for this compound, the solubility of structurally related compounds—4-Aminobenzoic acid, 2-Bromobenzoic acid, and 4-Bromobenzoic acid—can provide valuable insights into its likely behavior in various solvents. This information is summarized in the tables below.

Table 2: Solubility of 4-Aminobenzoic Acid in Various Solvents [1][2][3][4]

| Solvent | Solubility | Temperature (°C) |

| Water | 5.39 g/L | 25 |

| Water | 6.11 g/L | 30 |

| Boiling Water | 1 g / 90 mL | 100 |

| Ethanol | 1 g / 8 mL | Room Temperature |

| 95% Ethanol | 5% (w/v) | Room Temperature |

| Ether | 1 g / 60 mL | Room Temperature |

Table 3: Solubility of 2-Bromobenzoic Acid in Various Solvents [5][6][7]

| Solvent | Solubility | Temperature (°C) |

| Water | Slightly soluble | - |

| Ethanol | Very soluble | - |

| 95% Ethanol | 100 mg/mL | - |

| Ether | Very soluble | - |

Table 4: Solubility of 4-Bromobenzoic Acid in Various Solvents [8][9][10][11][12]

| Solvent | Solubility | Temperature (°C) |

| Water | 0.0056 g / 100 g | 22.5 |

| Hot Water | Slightly soluble | - |

| Ethanol | 5% (w/v) | - |

| Ether | Slightly soluble | - |

| Acetone | Soluble | - |

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, a well-defined experimental protocol is essential. The most common and recommended approach is the shake-flask method, followed by a suitable analytical technique for quantification.[13][14]

4.1. General Experimental Workflow

The overall process for determining the equilibrium solubility of this compound is depicted in the following workflow diagram.

4.2. Detailed Methodologies

4.2.1. Shake-Flask Method for Sample Preparation [13][14][15][16]

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the selected solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

The clear filtrate is then diluted as necessary for analysis.

4.2.2. Quantification Methods

4.2.2.1. Gravimetric Analysis [17][18][19][20]

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood, followed by drying in an oven at a temperature below the compound's decomposition point until a constant weight is achieved.

-

Weigh the evaporating dish with the dried solute.

-

The mass of the dissolved solute can be determined by subtracting the initial weight of the dish from the final weight. The solubility can then be calculated and expressed in grams per liter or other appropriate units.

4.2.2.2. UV-Vis Spectrophotometry [21][22][23][24][25]

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a dilute solution across a suitable UV range. Aromatic compounds typically show strong absorbance in the UV region.[23][25]

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of each standard solution at the λmax to generate a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the appropriately diluted, filtered saturated solution.

-

Determine the concentration of this compound in the saturated solution by interpolating its absorbance on the calibration curve.

4.2.2.3. High-Performance Liquid Chromatography (HPLC) [26][27][28]

-

Develop a suitable HPLC method for the separation and quantification of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is a common starting point for such compounds.[27]

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area or peak height versus concentration.

-

Inject the appropriately diluted, filtered saturated solution into the HPLC system.

-

Quantify the concentration of this compound in the sample by comparing its peak area/height to the calibration curve.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ec.europa.eu [ec.europa.eu]

- 4. benchchem.com [benchchem.com]

- 5. 2-Bromobenzoic Acid [chem.ualberta.ca]

- 6. 2-Bromobenzoic acid CAS#: 88-65-3 [m.chemicalbook.com]

- 7. 2-Bromobenzoic acid | 88-65-3 [chemicalbook.com]

- 8. 4-溴苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Bromobenzoic acid [chembk.com]

- 10. CAS 586-76-5: 4-Bromobenzoic acid | CymitQuimica [cymitquimica.com]

- 11. 4-bromobenzoic acid [chemister.ru]

- 12. 4-Bromobenzoic acid | C7H5BrO2 | CID 11464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. pharmacyjournal.info [pharmacyjournal.info]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. pharmajournal.net [pharmajournal.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. aai.solutions [aai.solutions]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. asianpubs.org [asianpubs.org]

- 27. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 28. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]

A Technical Guide to the Thermal Stability and Decomposition of 2-Amino-4-bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Amino-4-bromobenzoic acid is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and processing, as well as for predicting its behavior in various chemical reactions and formulations. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing these properties. This guide aims to provide a detailed technical resource on the thermal behavior of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily compiled from safety data sheets and chemical supplier information.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 230 - 234 °C |

| Decomposition Temperature | Information not available |

| Solubility | Slightly soluble in water |

Thermal Stability and Decomposition

While specific TGA/DSC data for this compound is not publicly available, the thermal behavior of structurally related aminobenzoic acids has been studied. These studies suggest that aminobenzoic acids can exhibit complex thermal behavior, including sublimation prior to or during melting.

Predicted Decomposition Pathway

Based on the known decomposition of other aminobenzoic acids and the functional groups present in this compound, a likely primary decomposition pathway is decarboxylation. This process involves the loss of a molecule of carbon dioxide (CO₂) from the carboxylic acid group.

Further heating is expected to lead to the fragmentation of the remaining aromatic structure.

Hazardous Decomposition Products

Safety data sheets for this compound consistently list the following hazardous decomposition products that are formed under combustion or high-temperature conditions:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Nitrogen oxides (NOx)

-

Hydrogen bromide (HBr)

The formation of these products indicates the complete breakdown of the molecule at elevated temperatures.

Experimental Protocols for Thermal Analysis

The following sections detail generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to the study of this compound. These protocols are based on standard methodologies for the analysis of organic and aromatic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature for 5-10 minutes.

-

Heat the sample from the initial temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA thermogram.

-

Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events (e.g., solid-solid transitions, decomposition) of this compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Set the initial temperature to ambient (e.g., 25 °C).

-

-

Thermal Program:

-

Equilibrate the sample at the initial temperature for 5 minutes.

-

Heat the sample from the initial temperature to a temperature above its melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature and peak temperature of the melting endotherm.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

Analyze the thermogram for any other endothermic or exothermic events that may indicate decomposition or other phase transitions.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive thermal analysis of a chemical compound like this compound.

Biological Activity Screening of Novel 2-Amino-4-bromobenzoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data associated with the biological activity screening of novel derivatives of 2-Amino-4-bromobenzoic acid. This class of compounds holds significant promise in the discovery of new therapeutic agents due to the versatile nature of the aminobenzoic acid scaffold. This document details experimental protocols for key biological assays, presents available quantitative data from studies on closely related analogs, and visualizes relevant workflows and biological pathways to facilitate further research and development in this area.

Data Presentation: Biological Activity of Aminobenzoic Acid Derivatives

The following tables summarize the quantitative data on the biological activity of various aminobenzoic acid derivatives, including anticancer, antimicrobial, and enzyme inhibitory activities. It is important to note that while the focus of this guide is on this compound derivatives, the available public data is often on structurally related analogs. This data is presented to provide a comparative baseline for future screening efforts.

Table 1: Anticancer Activity of Selected Aminobenzoic Acid Analogs

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 7a | 2-(4-bromobenzyl) tethered 4-amino thienopyrimidine | FaDu (Head and Neck) | 1.73 | [1][2] |

| OMS5 | 2-aminobenzothiazole with 4-nitroaniline | A549 (Lung) | >100 | [3] |

| MCF-7 (Breast) | 61.03 | [3] | ||

| OMS14 | 2-aminobenzothiazole with piperazine-4-nitroaniline | A549 (Lung) | 22.13 | [3] |

| MCF-7 (Breast) | 27.54 | [3] | ||

| Compound 7 | 4-Methylbenzamide with 2,6-dichloropurine | K562 (Leukemia) | 2.27 | [4] |

| HL-60 (Leukemia) | 1.42 | [4] | ||

| OKP-GS (Renal) | 4.56 | [4] | ||

| Compound 10 | 4-Methylbenzamide with 2,6-dichloropurine | K562 (Leukemia) | 2.53 | [4] |

| HL-60 (Leukemia) | 1.52 | [4] |

Table 2: Antimicrobial Activity of 2-Aminobenzoic Acid Derivatives

| Compound ID | Derivative Class | Microbial Strain | MIC90 (µg/mL) | Reference |

| Compound 1 | 2-aminobenzoic acid derivative | Candida albicans | 70 | [5] |

| Compound 2 | 2-aminobenzoic acid derivative | Candida albicans | 70 | [5] |

| Compound 3 | 2-aminobenzoic acid derivative | Candida albicans | 200 | [5] |

| Compound 4 | 2-aminobenzoic acid derivative | Candida albicans | 175 | [5] |

Table 3: Enzyme Inhibitory Activity of Aminobenzoic Acid Derivatives

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-aminobenzoic acid | Tyrosinase | 4.72 | [6] |

| 4-aminobenzoic acid | Tyrosinase | 20 | [6] |

| PPC84 | α-Glucosidase | 51 - 353 | [7] |

| PPC89 | α-Glucosidase | 51 - 353 | [7] |

| PPC101 | α-Glucosidase | 51 - 353 | [7] |

Experimental Protocols

Detailed methodologies for key biological screening assays are provided below. These protocols are based on established methods and can be adapted for the screening of novel this compound derivatives.

Synthesis of this compound Derivatives (General Scheme)

A general synthetic route for creating a library of this compound derivatives can be adapted from established methods. The core scaffold provides multiple reaction sites for diversification.

-

Materials: this compound, various aldehydes/ketones, coupling agents (e.g., DCC, EDC), solvents (e.g., DMF, ethanol), catalysts (e.g., glacial acetic acid).

-

Procedure for Schiff Base Formation:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

-

Add the desired aromatic aldehyde or ketone (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent to obtain the purified Schiff base derivative.

-

-

Procedure for Amide Bond Formation:

-

Dissolve this compound (1 equivalent) and a desired amine (1 equivalent) in an anhydrous solvent like DMF.

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) to the mixture at 0°C.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, filter off the urea (B33335) byproduct.

-

Pour the filtrate into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials: Human cancer cell lines, cell culture medium (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates.

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (e.g., 0.1% DMSO).

-

Incubate the plates for another 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials: Bacterial and/or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), test compounds, sterile 96-well microtiter plates, standard antimicrobial agents (positive controls).

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.

-

Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine (B1193921) iodide (ATCI) as substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate (B84403) buffer (pH 8.0), test compounds, 96-well microplate reader.

-

Procedure:

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 50 µL of phosphate buffer (pH 8.0) and 25 µL of AChE solution.

-

Incubate the mixture for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

-

The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and potential signaling pathways relevant to the screening of this compound derivatives.

Caption: General workflow for the synthesis and biological screening of novel this compound derivatives.

Caption: Potential signaling pathways (MAPK, STAT3, NF-κB) that may be modulated by this compound derivatives in cancer cells.[8][9]

References

- 1. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

2-Amino-4-bromobenzoic Acid: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobenzoic acid, a substituted anthranilic acid, has emerged as a crucial building block in the field of organic synthesis. Its unique trifunctional nature, possessing an amino group, a carboxylic acid, and a bromine atom on an aromatic ring, provides a versatile platform for the construction of a wide array of complex molecules. This guide delves into the synthetic utility of this compound, providing a comprehensive overview of its applications, detailed experimental protocols for key transformations, and a summary of relevant quantitative data. Its significance is particularly pronounced in the synthesis of pharmaceuticals, agrochemicals, and functional dyes.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Reference |

| CAS Number | 20776-50-5 | [2] |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | |

| Melting Point | 230-234 °C | |

| Appearance | Solid | |

| Assay | ≥97% |

Key Synthetic Applications and Experimental Protocols

This compound serves as a precursor in a multitude of organic reactions, enabling the synthesis of diverse molecular scaffolds. The following sections detail some of the most important transformations, complete with experimental protocols adapted from the literature for analogous substrates.

Synthesis of Quinazolinones

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This compound is a key starting material for the synthesis of 6-bromo-substituted quinazolinones.

Experimental Protocol: Synthesis of 6-Bromoquinazolin-4(3H)-one

This protocol is adapted from the synthesis of 6-bromoquinazolin-4(3H)-one using 2-amino-5-bromobenzoic acid.[3]

-

Materials: this compound (10 mmol, 2.16 g), Formamide (B127407) (40 mmol, 1.80 g), Water, Anhydrous Ethanol (B145695).

-

Procedure:

-

A mixture of this compound (10 mmol) and formamide (40 mmol) is stirred at 130 °C for 4 hours.[3]

-

After 4 hours, 30 mL of water is added to the reaction mixture.[3]

-

The mixture is then cooled to 60 °C, and an additional 20 mL of water is added.[3]

-

The mixture is stirred for an additional 30 minutes, during which a precipitate forms.[3]

-

The precipitated product is isolated by vacuum filtration.

-

The crude product is washed with anhydrous ethanol to afford 6-bromoquinazolin-4(3H)-one.[3]

-

-

Expected Yield: A yield of 91% was reported for the analogous reaction with 2-amino-5-bromobenzoic acid.[3]

Logical Workflow for Quinazolinone Synthesis

Caption: Synthesis of 6-Bromoquinazolin-4(3H)-one.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and alkynyl substituents.

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by reacting an aryl halide with a boronic acid in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general guideline based on the Suzuki-Miyaura coupling of other aryl bromides.[4][5]

-

Materials: this compound (1.0 eq), Arylboronic acid (1.2-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq), Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF), Degassed water.

-

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.[4]

-

Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of solvent to water).[4]

-

Stir the reaction mixture vigorously and heat to a temperature between 80-110 °C.[5]

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography.

-

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Catalytic Cycle.

Sandmeyer Reaction

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction. This reaction allows for the replacement of the amino group with halides (Cl, Br, I), cyano, hydroxyl, and other functional groups.[6]

Experimental Protocol: General Procedure for Sandmeyer Reaction of this compound

This protocol is a general procedure based on established Sandmeyer reaction methodologies.[7]

-

Materials: this compound (1.0 eq), Sodium nitrite (B80452) (NaNO₂, 1.1-1.2 eq), Acid (e.g., HBr, HCl), Copper(I) salt (e.g., CuBr, CuCl, 1.2 eq), Water.

-

Procedure (for Bromination):

-

Suspend this compound in an aqueous solution of hydrobromic acid (HBr).

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve copper(I) bromide (CuBr) in HBr and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

-

Cool the reaction mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product as needed.

-

Reaction Pathway for Sandmeyer Reaction

Caption: Sandmeyer Reaction Pathway.

Amide Bond Formation

The carboxylic acid functionality of this compound can readily undergo amide bond formation with a variety of primary and secondary amines. This reaction is fundamental in the synthesis of numerous pharmaceuticals and other biologically active molecules.

Experimental Protocol: General Procedure for Amide Coupling of this compound

This protocol is a general guideline for amide bond formation using a coupling agent.[8][9]

-

Materials: this compound (1.0 eq), Amine (primary or secondary, 1.0-1.2 eq), Coupling agent (e.g., HATU, HBTU, EDC/HOBt), Base (e.g., DIPEA, Et₃N, 2.0-3.0 eq), Anhydrous solvent (e.g., DMF, DCM).

-

Procedure:

-

Dissolve this compound in the anhydrous solvent.

-

Add the coupling agent and the base to the solution and stir for a few minutes at room temperature to activate the carboxylic acid.

-

Add the amine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

-

Wash the organic layer sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product if necessary.

-

Workflow for Amide Bond Formation

Caption: Amide Synthesis Workflow.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a rich diversity of molecular architectures. The detailed protocols and workflows presented in this guide are intended to serve as a practical resource for researchers engaged in the synthesis of novel compounds for applications in drug discovery, materials science, and beyond. The strategic application of reactions such as quinazolinone synthesis, palladium-catalyzed cross-couplings, Sandmeyer reactions, and amide bond formations, starting from this readily available building block, will undoubtedly continue to fuel innovation in the chemical sciences.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C7H6BrNO2 | CID 88691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 8. growingscience.com [growingscience.com]

- 9. iris.uniss.it [iris.uniss.it]

Tautomeric Forms of 2-Amino-4-bromobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential tautomeric forms of 2-Amino-4-bromobenzoic acid. In the absence of direct experimental data for this specific compound, this document synthesizes information from studies on closely related analogues, including anthranilic acid and its derivatives, to predict and understand the tautomeric behavior of this compound. Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, can significantly influence a molecule's physicochemical properties, including its solubility, stability, and biological activity. A thorough understanding of these forms is therefore critical for applications in drug discovery and development.

Introduction to Tautomerism in this compound

This compound, a substituted anthranilic acid, possesses both an acidic carboxylic group and a basic amino group, making it susceptible to proton transfer and thus, tautomerism. The primary tautomeric equilibrium for this molecule is anticipated to be between a neutral form and a zwitterionic form. The position of this equilibrium is influenced by various factors, most notably the solvent environment and the pH of the medium.

The neutral form maintains the unionized carboxylic acid (-COOH) and amino (-NH2) groups. In contrast, the zwitterionic form results from an intramolecular proton transfer from the carboxylic acid to the amino group, yielding a carboxylate (-COO⁻) and an ammonium (B1175870) (-NH3⁺) group within the same molecule.

Potential Tautomeric Forms

Based on the structure of this compound and studies on analogous compounds, two principal tautomeric forms are expected to exist in equilibrium.

In addition to the primary neutral and zwitterionic forms, computational studies on similar molecules, such as 2-Amino-5-bromobenzoic acid, have explored other potential, albeit likely less stable, tautomers arising from proton transfer to the carboxyl oxygen or different rotamers.[1]

Quantitative Analysis of Tautomeric Equilibrium in Analogous Systems

Direct quantitative data for the tautomeric equilibrium of this compound is not currently available in the scientific literature. However, studies on anthranilic acid and its N-substituted derivatives provide valuable insights into the expected equilibrium constants. The tautomerization constant (Kz), which represents the ratio of the zwitterionic form to the neutral form, has been determined for these compounds in aqueous solutions.

| Compound | Tautomerization Constant (Kz) | log10(Kz) | Reference |

| Anthranilic acid | 8.51 | 0.93 ± 0.03 | [2][3][4] |

| N-methylanthranilic acid | 20.42 | 1.31 ± 0.04 | [2][3][4] |

| N-phenylanthranilic acid | 7.94 | 0.90 ± 0.05 | [2][3][4] |

These data indicate that in aqueous solutions, the zwitterionic form is the predominant species for anthranilic acid and its derivatives.[2][3][4] It is reasonable to infer a similar trend for this compound in polar, protic solvents.

Experimental Protocols for Tautomer Analysis

Several experimental techniques are employed to identify and quantify tautomeric forms. The selection of a method often depends on the phase of the sample (solution or solid-state) and the desired level of detail.

UV-VIS Spectrophotometry for Solution-State Analysis

This method is used to determine the tautomerization constant (Kz) in solution by leveraging the different electronic absorption spectra of the neutral and zwitterionic forms.[2][3][4]

Methodology:

-

Preparation of Solutions:

-

A stock solution of the compound is prepared in a non-polar organic solvent (e.g., methanol, dioxane) where the neutral form is expected to dominate.[3]

-

A second stock solution is prepared in an aqueous buffer at the isoelectric point (pI) of the molecule, where the zwitterionic form is most abundant.[3]

-

-

Spectral Measurement:

-

UV-VIS absorption spectra of both solutions are recorded over a suitable wavelength range.

-

-

Data Analysis:

-

The molar absorptivities of the neutral (ε_N) and zwitterionic (ε_Z) forms are determined from their respective spectra.

-

The spectrum of the compound in a solvent where both forms coexist is recorded.

-

The tautomerization constant (Kz) is calculated using the following equation, where ε is the molar absorptivity of the mixture: Kz = ([Zwitterion]) / ([Neutral]) = (ε - ε_N) / (ε_Z - ε)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of tautomers in solution. 1H and 13C NMR chemical shifts are sensitive to the electronic environment of the nuclei, which differs significantly between the neutral and zwitterionic forms. For instance, the chemical shift of the carboxylic proton in the neutral form will be distinct from that of the ammonium protons in the zwitterionic form.[5][6][7]

Methodology:

-